molecular formula C9H7NO3 B1367469 Methyl benzo[d]oxazole-2-carboxylate CAS No. 27383-86-4

Methyl benzo[d]oxazole-2-carboxylate

Cat. No. B1367469
CAS RN: 27383-86-4
M. Wt: 177.16 g/mol
InChI Key: YDKNBNOOCSNPNS-UHFFFAOYSA-N
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Description

Methyl benzo[d]oxazole-2-carboxylate is a chemical compound with the CAS Number: 27383-86-4 and a molecular weight of 177.16 . It is a solid at room temperature .


Synthesis Analysis

Oxazole, the core structure of Methyl benzo[d]oxazole-2-carboxylate, is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of oxazole derivatives has been an interesting field for a long time .


Molecular Structure Analysis

The molecular structure of Methyl benzo[d]oxazole-2-carboxylate is represented by the linear formula: C9H7NO3 . Oxazoles, including Methyl benzo[d]oxazole-2-carboxylate, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Physical And Chemical Properties Analysis

Methyl benzo[d]oxazole-2-carboxylate is a solid at room temperature . It has a molecular weight of 177.16 .

Scientific Research Applications

Anticancer Properties

Methyl benzo[d]oxazole-2-carboxylate derivatives have shown promise in the field of cancer research. For instance, Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) demonstrated a higher effect than fluorouracil in inducing apoptotic cell death in cancer cells. Additionally, methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82) has potential as a cell-cycle blocker, arresting cancer cells in the G0/G1 phase (Kuzu et al., 2022).

Anticoagulant and Antiplatelet Activity

Methyl 5-substituted oxazole-4-carboxylates were synthesized and evaluated for inhibitory activity on blood platelet aggregation, showing activity comparable to aspirin (Ozaki et al., 1983).

Synthesis of Novel Compounds

A variety of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized for cancer screening protocols, revealing potent and broad cytotoxic activity against human cancer cells (Pilyo et al., 2020).

Chemical Synthesis Applications

Efficient methods for the synthesis of oxazole derivatives from methyl ketones have been established, suggesting diverse applications in medicinal chemistry (Xue et al., 2012).

Photoreactive Properties

New coumarin fused oxazoles were investigated for their potential as photosensitive units for carboxylic acid groups, revealing applications in the synthesis of ester conjugates of butyric acid (Soares et al., 2017).

Synthetic Building Blocks

Benzo[d]thiazole, structurally related to benzo[d]oxazole, has been used as a component in the synthesis of various compounds with different bioactivities, highlighting its role as a building block in drug discovery (Durcik et al., 2020).

Safety And Hazards

Methyl benzo[d]oxazole-2-carboxylate has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H332-H335 , and the precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

methyl 1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKNBNOOCSNPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538014
Record name Methyl 1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d]oxazole-2-carboxylate

CAS RN

27383-86-4
Record name Methyl 1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JH Chen, CH Deng, S Fang, JG Ma, P Cheng - Green Chemistry, 2018 - pubs.rsc.org
The triply bonded dimolybdenum compound, Mo2(OtBu)6 (1), was investigated as a homogeneous catalyst for the conversion of CO2. The compound 1 acted as a rare example of a …
Number of citations: 34 pubs.rsc.org
C Fei, T Sheng, L Ning, D Bin - Chinese Journal of Organic …, 2022 - sioc-journal.cn
A type of CNN-type binuclear Cu (Ⅰ) complexes was used in the direct carboxylation of the terminal alkynes under room temperature and atmospheric CO 2 with a low catalyst loading. …
Number of citations: 2 sioc-journal.cn
L Liu, Z Xu, T Liu, C Xu, W Zhang, X Hua… - The Journal of …, 2022 - ACS Publications
Herein, an atom-economical and eco-friendly electrochemical oxidation/cyclization of glycine derivatives through intramolecular Shono-type oxidative coupling is disclosed, leading to a …
Number of citations: 2 pubs.acs.org
陈飞, 陶晟, 刘宁, 代斌 - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: ningliu@shzu.edu.cn; db_tea@shzu.edu.cn Received December 26, 2021; …
Number of citations: 2 sioc-journal.cn

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